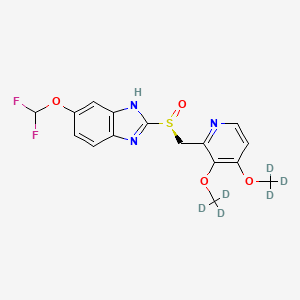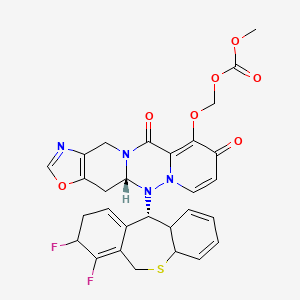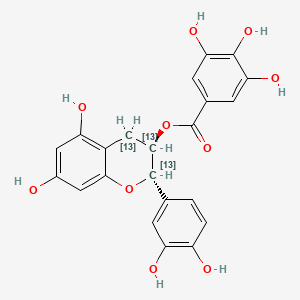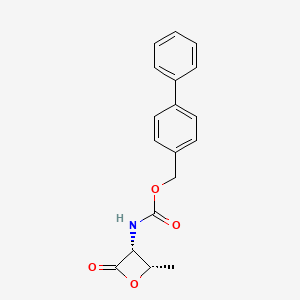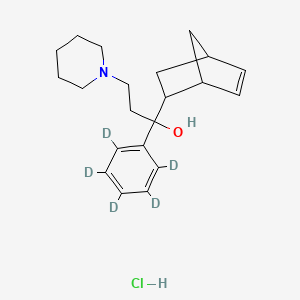
Biperiden-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biperiden-d5 (hydrochloride) is a deuterated form of Biperiden hydrochloride, a muscarinic receptor antagonist. It is primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs. The deuterated form, Biperiden-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Biperiden due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biperiden-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Biperiden molecule. One common method is the deuterium exchange reaction, where Biperiden is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of Biperiden-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Biperiden-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Biperiden-d5 can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Biperiden-d5 to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Biperiden-d5 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of Biperiden-d5.
Reduction: Reduced forms of Biperiden-d5.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Biperiden-d5 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Biperiden in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Biperiden.
Drug Interaction Studies: Used to investigate interactions between Biperiden and other drugs.
Biological Research: Employed in studies related to the effects of Biperiden on various biological systems.
Industrial Applications: Used in the development of new formulations and drug delivery systems.
Wirkmechanismus
Biperiden-d5 (hydrochloride) exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, which is disrupted in Parkinson’s disease. The compound also possesses antispasmodic, antisecretory, and mydriatic effects due to its anticholinergic activity.
Vergleich Mit ähnlichen Verbindungen
Biperiden-d5 (hydrochloride) is compared with other anticholinergic agents such as:
Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease. Biperiden-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.
Benztropine: Similar to Biperiden, it is used to treat Parkinson’s disease and drug-induced movement disorders. Biperiden-d5’s stable isotopic labeling makes it more suitable for detailed metabolic studies.
Procyclidine: Another anticholinergic agent with similar therapeutic uses. Biperiden-d5’s deuterated form offers unique research applications.
Eigenschaften
Molekularformel |
C21H30ClNO |
|---|---|
Molekulargewicht |
353.0 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D; |
InChI-Schlüssel |
RDNLAULGBSQZMP-VTEWAWCOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl |
Kanonische SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


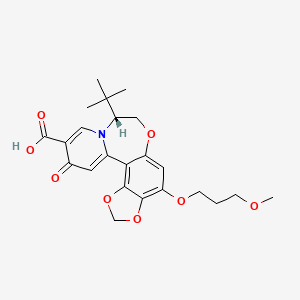
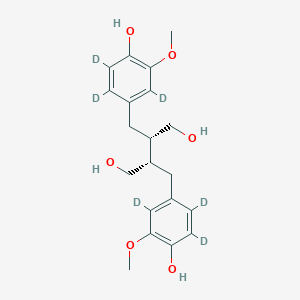
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
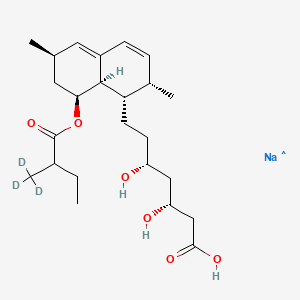

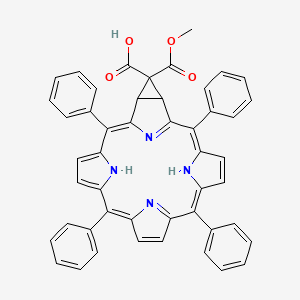
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
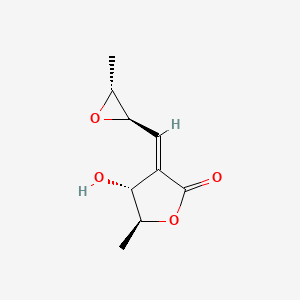
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
